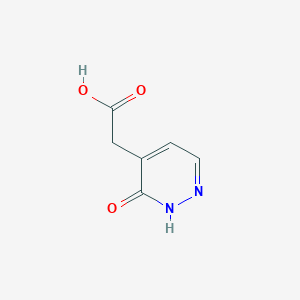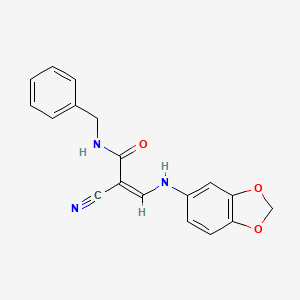
5-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H26BrN3O2 and its molecular weight is 432.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical and Spectral Studies
A study by Patel (2020) focused on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. This research highlighted the antimicrobial activity of these compounds against human pathogenic bacteria, demonstrating their potential in addressing bacterial infections (Patel, 2020).
Antiprotozoal Agents
Ismail et al. (2004) synthesized various imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. Their study involved the transformation of specific furan-2-yl compounds, demonstrating significant in vitro and in vivo activities against protozoal infections (Ismail et al., 2004).
Neuroinflammation Imaging
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound structurally similar to 5-Bromo-N-(2-(1-Methylindolin-5-yl)-2-(Piperidin-1-yl)Ethyl)Furan-2-Carboxamide. This tracer is valuable in studying neuroinflammation involved in various neuropsychiatric disorders (Horti et al., 2019).
Synthesis of Urotensin-II Receptor Antagonists
Lim et al. (2019) described the synthesis and evaluation of 5-arylfuran-2-carboxamide derivatives as potent urotensin-II receptor antagonists, important in the treatment of cardiovascular diseases. This study demonstrates the potential of furan-2-carboxamide derivatives in developing new therapeutics (Lim et al., 2019).
Preparation of CGRP Receptor Inhibitors
Cann et al. (2012) developed a synthesis process for a potent CGRP receptor antagonist, showcasing the potential of compounds with similar structures in the treatment of migraines and other CGRP related disorders (Cann et al., 2012).
Anti-Bacterial Activities
Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives, demonstrating significant anti-bacterial activities against various drug-resistant bacteria. This highlights the potential of furan-2-carboxamide derivatives in addressing antibiotic resistance (Siddiqa et al., 2022).
Properties
IUPAC Name |
5-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O2/c1-24-12-9-16-13-15(5-6-17(16)24)18(25-10-3-2-4-11-25)14-23-21(26)19-7-8-20(22)27-19/h5-8,13,18H,2-4,9-12,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUAZDHUHFKTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-Methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3004569.png)
![2-(methylsulfanyl)-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B3004571.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3004573.png)
![4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3004574.png)
![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/no-structure.png)
![4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B3004577.png)
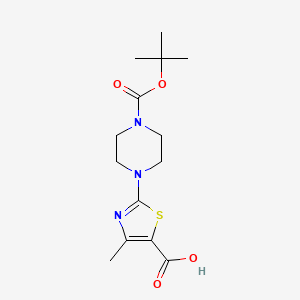
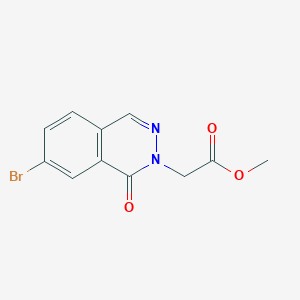
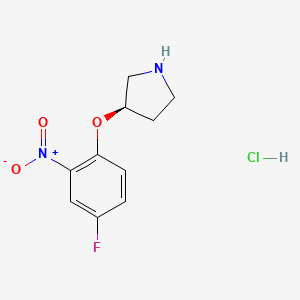

![4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B3004587.png)

